molecular formula C25H23N3O6S B2702139 (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-95-4

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2702139
CAS No.: 866346-95-4
M. Wt: 493.53
InChI Key: NJUFIWTTZZVWSY-RFBIWTDZSA-N
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Description

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine reagent under basic conditions to form the sulfonylhydrazinylidene group.

    Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide: Similar structure with a different position of the methyl group.

    (2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-ethylphenyl)chromene-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-7-6-9-18(13-16)26-24(29)20-14-17-8-4-5-10-21(17)34-25(20)27-28-35(30,31)19-11-12-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUFIWTTZZVWSY-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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